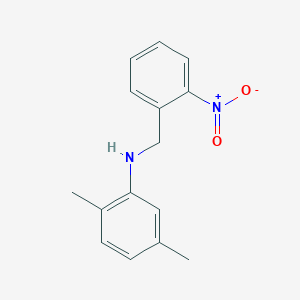![molecular formula C16H23N3O2 B5861542 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5861542.png)
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies and clinical trials.
Wirkmechanismus
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide works by activating the immune system to attack cancer cells. Specifically, it activates the production of cytokines, which are signaling molecules that help to regulate the immune response. 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has been shown to activate the production of tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which are both involved in the immune response to cancer.
Biochemical and Physiological Effects:
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, as well as to increase the production of reactive oxygen species (ROS), which can cause damage to cancer cells. 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has also been shown to decrease the production of vascular endothelial growth factor (VEGF), which is involved in the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide for lab experiments is that it has been extensively studied and its mechanism of action is well understood. It has also been shown to be effective in a variety of cancer cell lines, which makes it a useful tool for studying the immune response to cancer. However, one limitation of 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are a number of future directions for research on 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide. One area of focus is on developing more effective methods for delivering 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide to cancer cells. Another area of focus is on understanding the mechanisms by which 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide activates the immune response and how it can be used in combination with other cancer treatments. Finally, there is ongoing research on the potential use of 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide in the treatment of other diseases, such as viral infections and autoimmune disorders.
Synthesemethoden
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethylaniline with ethyl chloroacetate, followed by the reaction of the resulting compound with piperidine and then with oxalyl chloride. The final product is then treated with ammonia to yield 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, colon, and breast cancer. 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide works by activating the immune system to attack cancer cells, and it has been shown to be effective in combination with other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
1-[2-(2,6-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-4-3-5-12(2)15(11)18-14(20)10-19-8-6-13(7-9-19)16(17)21/h3-5,13H,6-10H2,1-2H3,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLHJCJSNPETKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6925902 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-benzo[e]perimidin-7-one](/img/structure/B5861479.png)





![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
![4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861523.png)
![1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B5861527.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B5861577.png)